molecular formula C14H12BrN5S B12145646 3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12145646
M. Wt: 362.25 g/mol
InChI Key: BJWRVXNIPAUQSB-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
  • 3-[(3-Fluorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
  • 3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Uniqueness

3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H12BrN5S

Molecular Weight

362.25 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12BrN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2

InChI Key

BJWRVXNIPAUQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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